Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate
Description
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate is a pyridine derivative characterized by a hydroxyl group at position 3, methyl groups at positions 2 and 5, and a carboxylate ester at position 2. This compound belongs to the class of substituted pyridines, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties. The hydroxyl and ester groups contribute to its polarity, influencing solubility and intermolecular interactions, while the methyl substituents may enhance steric effects and lipophilicity.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-10-6(2)8(11)7(5)9(12)13-3/h4,11H,1-3H3 |
InChI Key |
SOYYXHBKYSJKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Hydroxy-2,5-dimethylpyridine-4-carboxylic Acid
The foundational step involves converting the free acid into its methyl ester form. This process is typically achieved through acid-catalyzed esterification:
-
- Reagents: Methanol (as the alcohol component), sulfuric acid (as a catalyst)
- Conditions: Reflux under anhydrous conditions
- Duration: Several hours until completion, monitored via TLC or HPLC
-
$$
\text{3-Hydroxy-2,5-dimethylpyridine-4-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4,\ \text{Reflux}} \text{Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate}
$$
This method is standard in organic synthesis for converting carboxylic acids to methyl esters, ensuring high purity and yield.
Preparation via Esterification of Corresponding Acid Chloride
An alternative method involves converting the acid to its acid chloride, then reacting with methanol:
- Step 1 : Convert acid to acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2 : React acid chloride with methanol under controlled conditions to form the methyl ester.
This approach often yields a cleaner product with fewer side reactions, especially suitable for sensitive compounds.
Hydroxy Group Functionalization
The hydroxyl group at the 3-position can be introduced or modified via selective hydroxylation or substitution reactions, often following the esterification:
- Protection/Deprotection Strategies : If necessary, protecting groups may be employed to prevent undesired reactions at other sites.
- Direct Hydroxylation : Using reagents like osmium tetroxide or via radical-mediated processes, though these are less common for pyridine derivatives due to their aromatic stability.
Synthetic Route Summary
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Esterification of acid | Methanol, sulfuric acid, reflux | Formation of methyl ester |
| 2 | Hydroxylation or functionalization | Specific hydroxylation reagents | Introduction of hydroxyl group at position 3 |
| 3 | Purification | Chromatography, recrystallization | Isolation of pure this compound |
Notes on Synthesis Optimization
- Reaction Monitoring : Use TLC or HPLC to track ester formation.
- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.
- Yield Considerations : Reaction conditions such as temperature, molar ratios, and catalysts significantly influence yields.
Additional Research Findings
Patent literature indicates that the synthesis of this compound can be integrated into multi-step processes involving pyridine ring modifications, including halogenation and further substitution, to obtain derivatives with specific functional groups for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Hydroxylation Reactions
Pyridine derivatives with hydroxyl groups can undergo biochemical hydroxylation using microbial systems, as demonstrated in oxyfunctionalization studies. For instance, bacterial strains like Pseudomonas putida can catalyze hydroxylation at specific positions on pyridine rings, potentially influencing the reactivity of the 3-hydroxy group in the target compound .
Nucleophilic Substitution
The thiomethyl group in related pyridine derivatives undergoes nucleophilic substitution under specific conditions. For example, 3-ethyloxycarbonyl-2-methylthiothieno[2,3-b]pyridine derivatives react with nucleophiles via S-N bond cleavage, though direct analogs to the target compound are not explicitly described .
Reaction Conditions and Optimization
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Silver carbonate, toluene, heat | O-alkylated intermediates |
| Suzuki-Miyaura Coupling | Palladium catalyst, aryl boronic acid | Biaryl derivatives |
| Demethylation | AlCl₃, CH₂Cl₂ | Deprotected hydroxyl groups |
Structural-Activity Relationships (SAR)
Substituent position significantly impacts reactivity and biological activity in pyridine derivatives. For example, in 3,5-dimethylpyridin-4(1H)-one analogs, 6-methyl substitution enhances AMPK activation activity compared to 3- or 4-methyl variants, likely due to conformational effects (e.g., dihedral angles in biphenyl moieties) .
Challenges and Limitations
Scientific Research Applications
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares the key structural features and properties of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate with related compounds identified in the literature:
Key Structural and Functional Differences
Core Structure: The target compound features a fully aromatic pyridine ring, whereas dihydropyridine derivatives (e.g., Hantzsch-type compounds) have a partially saturated ring, reducing aromaticity but enhancing conformational flexibility . Benzothiazepinones (e.g., ) incorporate a seven-membered heterocyclic ring, offering distinct electronic and steric properties compared to pyridines .
Substituent Effects: Hydroxyl vs. In contrast, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde () lacks a hydroxyl group, increasing lipophilicity and altering reactivity due to the aldehyde moiety . Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., β-hydroxy-β-aryl propanoic acids), influencing pharmacokinetic properties such as membrane permeability .
Biological Implications: Pyridine derivatives with hydroxyl and ester groups (e.g., the target compound) are hypothesized to exhibit antioxidant activity similar to dihydrobenzofuran derivatives (), where hydroxyl groups scavenge free radicals . Dihydropyridines () are known for calcium channel-blocking activity, but the fully aromatic pyridine core of the target compound may shift its mechanism toward enzyme inhibition or receptor modulation .
Biological Activity
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate (also known as 3-hydroxy-2,5-dimethylpyridine-4-carboxylic acid methyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
This compound belongs to the class of pyridinecarboxylic acids, characterized by a pyridine ring with hydroxyl and carboxyl functional groups. Its molecular formula is C_10H_13NO_3, and it exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl and carboxyl groups.
Antimicrobial Properties
Pyridine derivatives have been explored for their antimicrobial activities. A review highlighted that certain pyridine scaffolds can inhibit multidrug-resistant pathogens . While direct evidence for this compound's antimicrobial properties is sparse, the broader class of pyridine compounds shows promise against Gram-positive bacteria such as Staphylococcus aureus.
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods involving the functionalization of pyridine derivatives. For example, regioselective reductions and alkylation reactions have been documented in literature . These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
- Synthesis via Biotransformation : A study demonstrated the biotransformation of pyridine derivatives using microbial cells to produce hydroxylated products efficiently . This method could be adapted to synthesize this compound with improved yields.
- Anticancer Research : In vivo studies on related compounds showed enhanced antitumor activity against leukemia models. The structural modifications in these analogs often lead to improved efficacy .
- Pharmacological Evaluation : Recent evaluations of pyridine derivatives have focused on their interactions with biological targets such as PD-L1 inhibitors. These studies underline the importance of structural optimization in enhancing binding affinity and therapeutic potential .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Antitumor Activity | Promising activity observed in related compounds |
| Antimicrobial Activity | Potential against Gram-positive bacteria |
| Synthesis Methods | Biotransformation and regioselective reduction |
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate?
Methodological Answer:
The compound can be synthesized via modified Hantzsch 1,4-dihydropyridine routes, which involve cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Key steps include:
- Reagent Selection : Use methyl acetoacetate and 3-hydroxy-2,5-dimethylpyridine derivatives as precursors.
- Esterification : Employ acid-catalyzed esterification (e.g., H₂SO₄ or HCl in methanol) to introduce the methyl carboxylate group.
- Purification : Recrystallization from ethanol or methanol is recommended for isolating high-purity crystals. Chromatography (silica gel, ethyl acetate/hexane) may resolve byproducts.
Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry (ESI-MS) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:
- Spectroscopy :
- ¹H NMR: Look for downfield shifts (~δ 12-14 ppm) indicative of the hydroxyl proton.
- IR: Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
Advanced: How can protein-binding interactions be systematically analyzed for this compound?
Methodological Answer:
- Fluorescence Quenching Assays :
- Model Protein : Use bovine serum albumin (BSA) due to its well-characterized binding sites.
- Procedure :
Titrate increasing concentrations of the compound into a BSA solution (λₑₓ = 280 nm, λₑₘ = 340 nm).
Record fluorescence intensity changes and calculate binding constants (Kₐ) using Stern-Volmer (Kₛᵥ) and Benesi-Hildebrand equations.
- Interpretation : A linear Stern-Volmer plot suggests static quenching (complex formation). Negative ΔG values confirm spontaneity .
- Competitive Binding Studies : Displace site-specific probes (e.g., warfarin for Site I) to identify binding regions on BSA.
Advanced: What challenges arise in resolving crystallographic data contradictions for this compound?
Methodological Answer:
- Disordered Groups : Methyl and hydroxyl groups may exhibit rotational disorder. Mitigate by:
- Applying restraints (e.g., DFIX, SIMU) in SHELXL during refinement.
- Using high-resolution data (>0.8 Å) to resolve overlapping electron density.
- Twinned Crystals : Test for twinning via PLATON’s TwinRotMat or ROTAX. If detected, refine with TWIN/BASF commands in SHELXL .
- Validation Tools : Cross-check with CCDC Mercury for bond-length/angle outliers and CheckCIF for systematic errors.
Advanced: How does the compound’ fluorescence properties influence its application in bioimaging?
Methodological Answer:
- Spectral Profiling :
- Measure absorbance (UV-Vis) and emission (fluorescence) in solvents of varying polarity (e.g., DMSO, water).
- Look for solvatochromic shifts to assess intramolecular charge transfer (ICT) behavior.
- Quantum Yield Calculation : Compare integrated fluorescence intensity to a reference dye (e.g., rhodamine B).
- Cell Imaging :
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions :
- Temperature: -20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid ester hydrolysis.
- Stability Monitoring :
- Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products.
- ¹H NMR: Monitor hydroxyl proton integrity over time.
Advanced: How can computational methods complement experimental data for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities with protein targets (e.g., kinases). Parameters:
- Grid box centered on active sites (e.g., ATP-binding pocket).
- Flexible ligand docking to account for hydroxyl group rotation.
- DFT Calculations :
- Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap).
- Compare calculated IR/NMR spectra with experimental data to validate conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
